2-(N,1-diphenylformamido)acetic acid
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Overview
Description
2-(N,1-Diphenylformamido)acetic acid is a fine chemical used primarily as a reagent in organic synthesis. It serves as an intermediate for the production of other compounds and can be utilized as a building block for more complex molecules . The molecular formula of this compound is C15H13NO3, and it has a molecular weight of 255.27 g/mol .
Mechanism of Action
Target of Action
It is known to be used as a reagent in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
It is known to participate in nucleophilic acyl substitution reactions . In these reactions, the carbonyl oxygen of the acetic acid moiety is first protonated, which draws electron density away from the carbon and increases its electrophilicity . This allows for the nucleophilic attack by other molecules, leading to the formation of new chemical bonds .
Biochemical Pathways
Given its role as a reagent in organic synthesis , it is likely involved in a variety of biochemical reactions and pathways, depending on the specific context of its use.
Result of Action
As a reagent in organic synthesis , it likely contributes to the formation of a variety of complex molecules.
Biochemical Analysis
Cellular Effects
The cellular effects of 2-(N,1-diphenylformamido)acetic acid are not well-documented. Acetic acid, from which it is derived, can have significant effects on cells. For example, acetic acid can cause stress and cell death in yeast . It is unclear whether this compound has similar effects on cells, or how it might influence cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Acetic acid and its derivatives are known to participate in various chemical reactions, including nucleophilic acyl substitution reactions . These reactions involve the transfer of a nucleophile to a carbonyl group, resulting in the formation of a new bond. It is possible that this compound could participate in similar reactions, potentially leading to changes in gene expression, enzyme activity, and other molecular processes.
Temporal Effects in Laboratory Settings
Acetic acid solutions can be prepared and stored at room temperature for several months , suggesting that this compound may also be relatively stable under similar conditions.
Metabolic Pathways
Acetic acid is involved in several metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle . It is unclear whether this compound participates in similar pathways, or how it might interact with enzymes or cofactors.
Transport and Distribution
Acetic acid can diffuse across cell membranes and is transported in the body primarily in the form of acetate . It is unclear whether this compound is transported and distributed in a similar manner.
Subcellular Localization
Acetic acid and its derivatives can diffuse across cell membranes and may therefore be found in various subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N,1-diphenylformamido)acetic acid typically involves the reaction of benzoyl chloride with glycine in the presence of a base, followed by the addition of aniline. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, such as temperature, pressure, and solvent volumes, to ensure efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-(N,1-Diphenylformamido)acetic acid undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group with a nucleophile, often facilitated by acid or base catalysts.
Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Common reagents include strong acids or bases as catalysts, such as sulfuric acid or sodium hydroxide.
Esterification: Typically involves the use of alcohols and acid catalysts like sulfuric acid.
Major Products
Nucleophilic Acyl Substitution: Produces substituted acyl derivatives depending on the nucleophile used.
Esterification: Results in the formation of esters, which are useful intermediates in organic synthesis.
Scientific Research Applications
2-(N,1-Diphenylformamido)acetic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent and intermediate for the synthesis of more complex molecules.
Pharmaceutical Research:
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Benzoylphenylaminoacetic acid: Shares a similar structure and is used in similar applications.
Indole-3-acetic acid: A plant hormone with different biological activities but similar in terms of being an acetic acid derivative.
Uniqueness
2-(N,1-Diphenylformamido)acetic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis .
Biological Activity
2-(N,1-diphenylformamido)acetic acid, also known by its CAS number 119656-49-4, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a diphenylformamide moiety attached to an acetic acid group. This unique structure may contribute to its biological properties, including interactions with various biological targets.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors in biological systems. The presence of the diphenyl group may enhance its lipophilicity, facilitating cellular uptake and interaction with lipid membranes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, acetic acid derivatives have shown effectiveness against various pathogens. In a study focusing on acetic acid's antibacterial activity against biofilm-producing organisms, it was found that low concentrations could inhibit growth effectively .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.16% |
Escherichia coli | 0.31% |
Pseudomonas aeruginosa | 0.31% |
Anti-inflammatory Properties
The anti-inflammatory potential of compounds related to this compound has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses.
Case Study 1: Antibacterial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antibacterial efficacy of various acetic acid derivatives against common wound pathogens. The study demonstrated that these compounds could effectively reduce bacterial load in infected wounds .
Case Study 2: Anti-inflammatory Effects
A clinical trial investigated the anti-inflammatory effects of a related compound in patients with chronic inflammatory conditions. Results indicated a significant reduction in inflammatory markers among participants treated with the compound compared to a placebo group.
Research Findings
Recent studies highlight the following findings regarding the biological activity of this compound:
- Antibacterial Activity : Effective against both planktonic and biofilm forms of bacteria.
- Anti-inflammatory Effects : Potential to reduce inflammation markers in chronic conditions.
- Synergistic Effects : When combined with other antimicrobial agents, it may enhance overall efficacy.
Properties
IUPAC Name |
2-(N-benzoylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(18)11-16(13-9-5-2-6-10-13)15(19)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWGJPPIJZCZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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